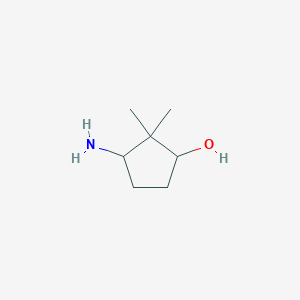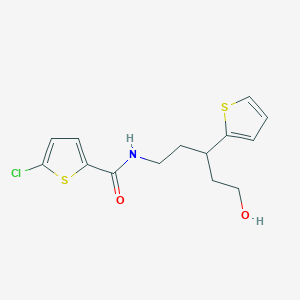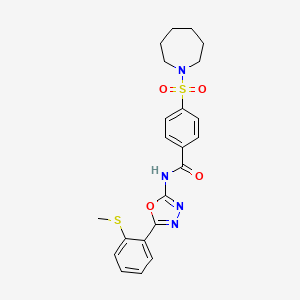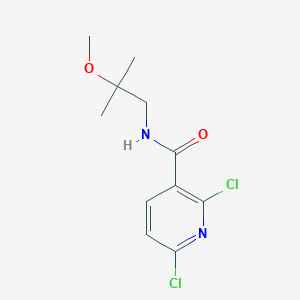
3-Amino-2,2-dimethylcyclopentanol
Overview
Description
Amino alcohols like “3-Amino-2,2-dimethylcyclopentanol” typically contain both an amino (-NH2) and alcohol (-OH) functional group. They are often used as precursors in the synthesis of other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition, and reduction . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of such a compound would likely feature a cyclopentane ring (a five-membered carbon ring) with two methyl groups (CH3) attached to one carbon, an alcohol group (-OH) attached to a second carbon, and an amino group (-NH2) attached to a third carbon .Chemical Reactions Analysis
Amino alcohols can participate in a variety of chemical reactions. They can act as both bases and nucleophiles due to the presence of the amino group. The alcohol group can be deprotonated to form an alkoxide, which is a strong nucleophile and base .Physical And Chemical Properties Analysis
Amino alcohols are usually colorless and crystalline. They have high melting points and are soluble in water and slightly soluble in alcohol .Scientific Research Applications
Cyclopropene as a Synthesis Component
The synthesis and application of 3-Amino-2,2-dimethylcyclopentanol can be understood through the study of cyclopropene derivatives. M. Franck-Neumann, Michel Miesch, and H. Kempf (1989) explored cyclopropenes as C3-synthesis components. They noted that methyl 3,3-dimethylcyclopropene-1-carboxylate undergoes cycloaddition with enamines, yielding 2-aminobicyclo[2.1.0] pentane derivatives, which transform into 3-cyclopentenols. This process demonstrates the utility of similar compounds in synthetic organic chemistry (Franck-Neumann, Miesch, & Kempf, 1989).
Metal-Organic Frameworks (MOFs) in Adsorptive Removal of Sulfur Compounds
In the context of environmental applications, Xiaoli Wang et al. (2014) utilized a zinc-based metal–organic framework (IRMOF-3) as an adsorbent for removing sulfur compounds. The interaction between the amino group in MOFs and sulfur atoms is crucial for adsorption. This study highlights the relevance of similar amino-functionalized compounds in environmental remediation (Wang et al., 2014).
Synthesis of Water Soluble Amino Derivatives
The development of water-soluble amino derivatives, like 3-amino-pentan-1,5-diol, was detailed by Thimma Rawalpally et al. (2009). They described a nonaqueous process involving reductive amination and Boc protection, relevant for synthesizing similar compounds with potential applications in various fields, including pharmaceuticals and materials science (Rawalpally et al., 2009).
Detection of Carbonyl Compounds
In analytical chemistry, the use of amino-based probes for detecting carbonyl compounds was demonstrated by S. Houdier et al. (2000). Their work on dansylacetamidooxyamine (DNSAOA) as a molecular probe shows the potential for using similar amino-functionalized compounds in analytical methods (Houdier et al., 2000).
Spectroscopic Properties of Amino Derivatives
Exploration of the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE) by Aysha Fatima et al. (2021) using various spectroscopic techniques is another avenue of research. This study provides insights into the structural and electronic properties of similar amino-functionalized compounds (Fatima et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-2,2-dimethylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(8)3-4-6(7)9/h5-6,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFQQMJGAWEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2478115.png)
![N-[(5-bromopyrazin-2-yl)methyl]octanamide](/img/structure/B2478117.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)


![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2478124.png)

![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2478126.png)

![N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2478129.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide](/img/structure/B2478134.png)
![4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2478137.png)
